1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound featuring a tert-butyl group, a sec-butylthio group, and a thiadiazole ring
Preparation Methods
The synthesis of 1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the formation of the thiadiazole ring. The reaction conditions often include the use of tert-butyl isocyanate and sec-butylthiol as starting materials. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, with common reagents including halogens and alkylating agents.
Scientific Research Applications
1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and sec-butylthio groups contribute to its binding affinity and specificity. The thiadiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(Tert-butyl)-3-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)urea include:
1-(Tert-butyl)-3-(5-methylthio-1,3,4-thiadiazol-2-yl)urea: Differing by the presence of a methylthio group instead of a sec-butylthio group.
1-(Tert-butyl)-3-(5-ethylthio-1,3,4-thiadiazol-2-yl)urea: Featuring an ethylthio group in place of the sec-butylthio group.
1-(Tert-butyl)-3-(5-phenylthio-1,3,4-thiadiazol-2-yl)urea: Contains a phenylthio group instead of a sec-butylthio group.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-3-tert-butylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4OS2/c1-6-7(2)17-10-15-14-9(18-10)12-8(16)13-11(3,4)5/h7H,6H2,1-5H3,(H2,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMROYNWRMQKMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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